Tert-butyl (4-aminobutyl)(methyl)carbamate citrate is a synthetic compound that combines a tert-butyl group, a 4-aminobutyl chain, and a methyl carbamate moiety. Its molecular formula is with a molecular weight of approximately 234.31 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in neuropharmacology due to its biological activity against specific enzymes involved in neurodegenerative diseases.
This compound falls under the category of carbamates, which are esters of carbamic acid and are commonly used in pharmaceuticals. Tert-butyl (4-aminobutyl)(methyl)carbamate citrate has been studied for its effects on β-secretase and acetylcholinesterase, making it relevant in the context of Alzheimer's disease research and other cognitive disorders .
The synthesis of tert-butyl (4-aminobutyl)(methyl)carbamate citrate typically involves several steps:
The molecular structure of tert-butyl (4-aminobutyl)(methyl)carbamate citrate can be depicted as follows:
The compound features a tert-butyl group attached to a carbon chain that includes an amine and carbamate functional groups, which are crucial for its biological activity .
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate has been shown to undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential therapeutic applications .
The mechanism by which tert-butyl (4-aminobutyl)(methyl)carbamate citrate exerts its biological effects primarily involves enzyme inhibition:
In vitro studies have demonstrated that this inhibition leads to significant changes in cellular signaling pathways related to cognition and memory .
These properties suggest that tert-butyl (4-aminobutyl)(methyl)carbamate citrate is suitable for various applications in organic synthesis and medicinal chemistry due to its favorable solubility profile .
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate has several notable applications:
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate (TBC) acts as a potent inhibitor of β-secretase (BACE1), a key enzyme in amyloid beta (Aβ) production. BACE1 cleaves amyloid precursor protein (APP) to generate neurotoxic Aβ peptides, which aggregate into plaques in Alzheimer’s disease (AD). The compound’s tert-butoxycarbonyl (Boc) group and carbamate moiety facilitate hydrogen bonding with BACE1’s catalytic aspartate residues (Asp32 and Asp228) in its shallow active site [1] [7]. This interaction prevents APP substrate docking, thereby reducing Aβ40/Aβ42 peptide generation [7]. Notably, TBC’s hydrophobic alkyl chain enhances membrane permeability, allowing it to target BACE1’s transmembrane domain—a critical advantage over peptide-based inhibitors that suffer from poor blood-brain barrier penetration .
In vitro studies confirm TBC disrupts the amyloidogenic pathway by suppressing β-secretase activity, with a concomitant decrease in soluble APPβ (sAPPβ) and C-terminal fragment β (CTFβ) levels [1]. This inhibition modulates Aβ aggregation kinetics, preventing fibril formation observed in atomic force microscopy studies of analogous compounds .
Table 1: β-Secretase Inhibition Mechanisms of TBC
Structural Element | Target Domain in BACE1 | Effect on Aβ Pathology |
---|---|---|
tert-Butoxycarbonyl (Boc) | Catalytic aspartates (Asp32/Asp228) | Blocks APP cleavage, reduces Aβ monomers |
Carbamate linkage | Oxyanion hole | Stabilizes transition-state analogue |
Hydrophobic alkyl chain | Transmembrane region | Enhances membrane penetration |
Citrate counterion | Extracellular domain | Modulates pH-dependent binding |
TBC concurrently inhibits acetylcholinesterase (AChE), an enzyme that degrades acetylcholine (ACh) in synaptic clefts. Its N-methylcarbamate group covalently binds to AChE’s catalytic serine (Ser203) via carbamylation, forming a stable complex that impedes ACh hydrolysis [1] . The 4-aminobutyl chain penetrates the enzyme’s peripheral anionic site (PAS), which normally anchors Aβ peptides. This dual binding disrupts Aβ-AChE co-aggregation—a process that exacerbates amyloid plaque deposition and cholinergic deficits [6].
Structural analyses of analogous carbamates reveal that TBC’s tert-butyl group induces steric hindrance in AChE’s gorge, while its protonated amine forms salt bridges with Glu199. This configuration increases residence time in the active site, correlating with sustained enzyme inhibition . Notably, TBC derivatives exhibit Ki values of ~0.17 μM for AChE, indicating submicromolar affinity .
Table 2: AChE Binding Determinants of TBC
Structural Feature | AChE Interaction Site | Functional Consequence |
---|---|---|
N-Methylcarbamate | Catalytic triad (Ser203-His447-Glu334) | Carbamylation of serine; enzyme inactivation |
4-Aminobutyl chain | Peripheral anionic site (PAS) | Blocks Aβ-AChE co-aggregation |
tert-Butyl group | Acyl-binding pocket | Steric occlusion of substrate access |
Citrate anion | Surface cationic residues | Stabilizes ligand-enzyme complex |
The dual inhibition of BACE1 and AChE by TBC creates a synergistic neuroprotective effect. By attenuating Aβ production, TBC reduces amyloid-driven neuroinflammation, evidenced by decreased TNF-α and reactive oxygen species (ROS) in astrocyte cultures exposed to Aβ1–42 . Simultaneously, AChE inhibition elevates synaptic ACh levels, restoring cholinergic neurotransmission compromised in AD. This dual action disrupts a vicious cycle where Aβ aggregates potentiate AChE overexpression, and cholinergic deficits promote amyloidogenesis [1] [6].
In vitro data demonstrate TBC’s modulation of astrocyte activation: it suppresses Toll-like receptor 4 (TLR4) signaling induced by Aβ fibrils, lowering glial fibrillary acidic protein (GFAP) and pro-inflammatory cytokine expression . This cross-talk between proteolytic (BACE1) and cholinergic (AChE) systems positions TBC as a multi-target ligand against AD pathogenesis.
Table 3: Synergistic Pathways Modulated by TBC
Targeted Pathway | Biomarker Impact | Net Neuroprotective Outcome |
---|---|---|
Amyloidogenic cascade | ↓ sAPPβ, CTFβ, Aβ oligomers | Reduced amyloid plaque burden |
Cholinergic signaling | ↑ Acetylcholine; ↓ AChE activity | Improved synaptic transmission |
Neuroinflammation | ↓ TNF-α, IL-6, GFAP | Attenuated astrogliosis |
Oxidative stress | ↓ ROS production | Enhanced neuronal viability |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3